molecular formula C13H20O8S4 B156193 Pentaerythritol tetrathioglycolate CAS No. 10193-99-4

Pentaerythritol tetrathioglycolate

Cat. No. B156193
CAS RN: 10193-99-4
M. Wt: 432.6 g/mol
InChI Key: RUDUCNPHDIMQCY-UHFFFAOYSA-N
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Description

Pentaerythritol tetrathioglycolate is not directly mentioned in the provided papers; however, the papers do discuss various pentaerythritol derivatives and their properties. Pentaerythritol itself is a versatile building block in organic synthesis, often used to create various esters and compounds with applications ranging from explosives to pharmaceuticals .

Synthesis Analysis

The synthesis of pentaerythritol derivatives typically involves esterification or nitration reactions. For instance, pentaerythritol tetranitrate (PETN) is synthesized through a discontinuous nitration process starting from pentaerythritol with fuming nitric acid . Another example is the synthesis of chloroacetic pentaerythritol tetraester by melt solid esterification method using SO2-4/TiO2-SnO2 solid superacid as the catalyst10. These methods highlight the reactivity of pentaerythritol's hydroxyl groups in forming ester linkages.

Molecular Structure Analysis

The molecular structure of pentaerythritol derivatives has been studied using various techniques. X-ray diffraction data at 100 K and theoretical calculations have been used to analyze the bonding in pentaerythritol tetranitrate crystals . Additionally, vibrational properties and structure of PETN have been investigated using density functional theory methods, with results in good agreement with experimental data .

Chemical Reactions Analysis

Pentaerythritol derivatives undergo a range of chemical reactions. For example, PETN is known for its explosive properties due to its nitrate ester group structure . The synthesis of pentaerythritol trinitrate substituted s-tetrazine and s-triazine involves characterizing their chemical and energetic materials properties . Moreover, the reactivity of pentaerythritol with carboxylic acids has been explored, showing that different esters can be formed depending on the structure of the acid used .

Physical and Chemical Properties Analysis

The physical and chemical properties of pentaerythritol derivatives are diverse. PETN is a high explosive with significant yield and is often used in military and medical applications . The thermal properties of these compounds have been characterized using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) . The vibrational properties of PETN have been studied to understand its structure better . Additionally, the effects of pentaerythritol tetranitrate on vascular reactivity and superoxide production have been investigated, showing its potential for vasoprotective activities .

Scientific Research Applications

Vasoprotective Activities and Vascular Reactivity

Pentaerythritol tetranitrate, a metabolite of Pentaerythritol tetrathioglycolate, has been shown to possess vasoprotective activities in experimental atherosclerosis. A study by Kojda, Hacker, and Noack (1998) explored its effects on vascular reactivity and superoxide production, suggesting an NO-dependent pathway for reducing vascular oxidant stress, contributing to its vasoprotective activity in atherosclerosis (Kojda, Hacker, & Noack, 1998).

Impact on Blood Pressure and Epigenetic Modifications

Wu et al. (2015) reported that maternal treatment of spontaneously hypertensive rats with Pentaerythritol tetranitrate reduces blood pressure in female offspring. The study highlighted the long-lasting effect accompanied by upregulation of certain enzymes and suggested epigenetic changes as a cause (Wu et al., 2015).

Applications in Glycodendrimers

Touaibia et al. (2007) explored the use of Pentaerythritol and bis‐pentaerythritol scaffolds for the preparation of first-generation glycodendrimers. These glycodendrimers exhibited nanomolar affinities to Escherichia coli FimH, suggesting their potential in microbial interaction studies (Touaibia et al., 2007).

Improvement of Vascular Dysfunction

Schuhmacher et al. (2010) studied the impact of Pentaerythritol tetranitrate on angiotensin II–induced vascular dysfunction. They concluded that its treatment improves vascular function through the induction of antioxidant enzymes, thereby highlighting its therapeutic potential in hypertension and vascular diseases (Schuhmacher et al., 2010).

Thermal Energy Storage Applications

VenkitarajK et al. (2017) investigated the use of Pentaerythritol in thermal energy storage applications, particularly its enhancement with alumina nanoparticles. Their findings suggest good thermal and chemical stability, making it suitable for energy storage technologies (VenkitarajK et al., 2017).

Environmental Degradation Studies

Zhuang, Gui, and Gillham (2008) evaluated the degradation of Pentaerythritol tetranitrate (PETN) in the presence of granular iron, offering insights into environmental remediation techniques for PETN-contaminated water (Zhuang, Gui, & Gillham, 2008).

Safety And Hazards

Pentaerythritol is used as a fire retardant, such as in plastics and intumescent paints and coatings. It releases water upon heating and leaves a deposit of thermally insulating char . Dust can form an explosive mixture with air. Any unavoidable deposit of dust must be regularly removed. Ensure good ventilation at the work station .

Future Directions

Pentaerythritol tetranitrate has been studied for potential benefits in chronic ischemic heart failure patients. PETN targeting reactive oxygen species generation halted the changes of mitochondrial antioxidant enzymes and progressive fibrotic remodeling, leading to amelioration of cardiac functional performance in rats with ischemic heart failure .

properties

IUPAC Name

[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H20O8S4/c14-9(1-22)18-5-13(6-19-10(15)2-23,7-20-11(16)3-24)8-21-12(17)4-25/h22-25H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDUCNPHDIMQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)OCC(COC(=O)CS)(COC(=O)CS)COC(=O)CS)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8064989
Record name 2,2-Bis(((mercaptoacetyl)oxy)methyl)-1,3-propanediyl bis(mercaptoacetate)
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Molecular Weight

432.6 g/mol
Source PubChem
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Product Name

Pentaerythritol tetrakis(2-mercaptoacetate)

CAS RN

10193-99-4
Record name Pentaerythritol tetrakis(2-mercaptoacetate)
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Record name Pentaerythritol tetrathioglycolate
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Record name Pentaerythritol tetrathioglycolate
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Record name Acetic acid, 2-mercapto-, 1,1'-[2,2-bis[[(2-mercaptoacetyl)oxy]methyl]-1,3-propanediyl] ester
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Record name 2,2-Bis(((mercaptoacetyl)oxy)methyl)-1,3-propanediyl bis(mercaptoacetate)
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Record name 2,2-bis[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl bis(mercaptoacetate)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
C Luo, J Zuo, F Wang, F Lin, J Zhao… - Journal of Applied …, 2018 - Wiley Online Library
… The mixture of TAEP, acrylamide, and pentaerythritol tetrathioglycolate with different P, N, and S content were used to prepare flame retarding optical resin via the click chemistry curing. …
Number of citations: 8 onlinelibrary.wiley.com
GA Nyssen, MM Jones, JD Jernigan… - Journal of Inorganic and …, 1977 - Elsevier
Several novel polymers capable of binding mercury(II) have been prepared, all of which contain mercaptal linkages. Their selectivity for binding mercury(II) in preference to other metal …
Number of citations: 20 www.sciencedirect.com
S Margel - Journal of Medicinal Chemistry, 1981 - ACS Publications
… pentaerythritol tetrathioglycolate was stirred vigorously for several hours until stable aqueous micelles of pentaerythritol tetrathioglycolate … Then, 8 mL of pentaerythritol tetrathioglycolate …
Number of citations: 33 pubs.acs.org
T Nishikubo, A Tōkairin, M Takahashi… - Journal of Polymer …, 1985 - Wiley Online Library
… and pentaerythritol tetrathioglycolate (PETT), and dicarboxylic acids such as succinic acid, adipic acid, and sebacic acid were carried out at several reaction temperatures. From these …
Number of citations: 21 onlinelibrary.wiley.com
R Arshady - Journal of microencapsulation, 1989 - Taylor & Francis
Particle-forming polycondensation techniques can be divided into two main categories, namely normal polycondensation and interfacial polycondensation. Various normal …
Number of citations: 32 www.tandfonline.com
S Margel, J Hirsh - Journal of Pharmaceutical Sciences, 1982 - Elsevier
… glutaraldehyde and pentaerythritol tetrathioglycolate. The reaction was carripd out by stirring 4 5 mmoles of glutaraldehyde with 4.5 mmole of pentaerythritol tetrathioglycolate in 30 ml of …
Number of citations: 4 www.sciencedirect.com
M Beyer, K Fischer, HU Süss - 2006 - degruyter.com
The stabilisation of a peroxide-bleached chemothermomechanical pulp against light-induced yellowing by novel sulfur-containing radical-scavenging compounds was investigated. …
Number of citations: 5 www.degruyter.com
RL LEROY - Corrosion, 1978 - meridian.allenpress.com
… A commercially available poly thioglycolate compound (pentaerythritol tetrathioglycolate) was shown to offer much better corrosion resistance to zinc than the best organic inhibitor pre…
Number of citations: 16 meridian.allenpress.com
BJW Cole, C Zhou, RC Fort Jr - 1996 - Taylor & Francis
… For example, glycol dimercaptoacetate (CH2CH2(OOCCH2SH)2) and pentaerythritol tetrathioglycolate (C(CH2OOCCH2SH)4) had strikingly different effects on stabilization even …
Number of citations: 6 www.tandfonline.com
P Collins, DJ Duquette - Corrosion, 1978 - meridian.allenpress.com
… A commercially available poly thioglycolate compound (pentaerythritol tetrathioglycolate) was shown to offer much better corrosion resistance to zinc than the best organic inhibitor pre…
Number of citations: 12 meridian.allenpress.com

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